molecular formula C12H16N2O2S B3004255 (6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(morpholino)methanone CAS No. 1775858-16-6

(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(morpholino)methanone

Cat. No. B3004255
CAS RN: 1775858-16-6
M. Wt: 252.33
InChI Key: SBYORZRFTQMZSO-UHFFFAOYSA-N
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Description

The compound “(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(morpholino)methanone” belongs to a class of organic compounds known as thienopyridines . Thienopyridines are compounds containing a thiophene ring fused to a pyridine ring. Thiophene is a 5-membered aromatic ring with one sulfur atom. Pyridine is a 6-membered ring with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiophene ring fused to a pyridine ring. The morpholino group would be attached to the pyridine ring, and the methanone group would be attached to the thiophene ring .


Chemical Reactions Analysis

The chemical reactions of this compound would likely involve the functional groups present in the molecule. The morpholino group could potentially undergo reactions typical of amines, and the methanone group could potentially undergo reactions typical of ketones .

Future Directions

The future directions for this compound could involve further studies to determine its potential biological activity and possible therapeutic uses. It could also involve studies to determine its physical and chemical properties, and to develop methods for its synthesis .

properties

IUPAC Name

6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl(morpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c15-12(13-4-6-16-7-5-13)14-3-1-11-10(9-14)2-8-17-11/h2,8H,1,3-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBYORZRFTQMZSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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